2,3-O-Isopropylidenyl euscaphic acid

Descripción general

Descripción

2,3-O-Isopropylidenyl euscaphic acid is a triterpenoid compound derived from the seeds of the blackberry plant (Rubus fructicosus). It exhibits cytotoxic activity towards HL-60 human leukemia cells with an IC50 value of 72.8 μM . This compound is known for its potential antitumor properties and is used primarily in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-O-Isopropylidenyl euscaphic acid involves the protection of hydroxyl groups at positions 2 and 3 of euscaphic acid using isopropylidene groups. This is typically achieved through the reaction of euscaphic acid with acetone in the presence of an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions .

Industrial Production Methods

the general approach involves the extraction of euscaphic acid from natural sources, followed by chemical modification to introduce the isopropylidene groups .

Análisis De Reacciones Químicas

General Methodology for 2,3-O-Isopropylidenation

The most robust method for introducing a 2,3-O-isopropylidene group involves acid-catalyzed reactions using 2-methoxypropene and a catalytic acid like p-toluenesulfonic acid (TsOH). This approach has been extensively validated for α-d-mannopyranosides .

Key Steps :

-

Reagent : 2-methoxypropene (1.05–1.5 equiv).

-

Catalyst : TsOH·H₂O (0.1–0.5 equiv).

-

Conditions : Anhydrous DMF or dichloromethane, 50–70°C, 1–4 hours.

Mechanism of 2,3-O-Isopropylidenation

The reaction proceeds via acid-catalyzed ketal formation , where the acid protonates the acetal oxygen, facilitating nucleophilic attack by the carbonyl oxygen of 2-methoxypropene. The regioselectivity (2,3-position) arises from steric and electronic factors favoring formation at the more accessible diol .

Critical Factors :

-

Temperature : Higher temperatures (70°C) enhance reaction rates and yields .

-

Acid Concentration : Excess acid can lead to side reactions (e.g., rearrangement) .

Reactivity and Stability

The 2,3-O-isopropylidene group is acid-labile but stable under basic conditions. Its removal requires selective hydrolysis, often using mild acids (e.g., aq. HCl, FeCl₃·6H₂O) .

Table 1: Reaction Parameters for 2,3-O-Isopropylidenation

| Entry | Substrate | TsOH (equiv) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1a | 0.1 | 70 | 4 | 93 |

| 2 | 1b | 0.3 | 50 | 1.5 | 89 |

| 3 | 1c | 0.1 | 70 | 2 | 91 |

| 4 | 1d | 0.3 | 70 | 3.5 | 92 |

| Adapted from Reference |

Structural Analogues

While no direct data exists for euscaphic acid derivatives, the following compounds demonstrate similar reactivity:

Aplicaciones Científicas De Investigación

Chemical Applications

Model Compound for Triterpenoid Studies

- Synthesis and Reactions : 2,3-O-Isopropylidenyl euscaphic acid serves as a model compound for studying the synthesis and reactivity of triterpenoids. Its structural modifications allow researchers to explore various chemical reactions, including oxidation, reduction, and substitution .

Reactivity Profile

- The compound can undergo several types of reactions:

- Oxidation : Can introduce functional groups.

- Reduction : Can reduce double bonds or carbonyl groups.

- Substitution : Can replace functional groups with others.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids, ketones |

| Reduction | Sodium borohydride | Alcohols, alkanes |

| Substitution | Halogens | Various substituted products |

Biological Applications

Cytotoxic Activity

- Cancer Research : This compound exhibits significant cytotoxic activity against HL-60 human leukemia cells, with an IC50 value of 72.8 μM . This property makes it a candidate for further investigation in oncology.

Hepatoprotective Effects

- In vitro studies have shown that this compound has hepatoprotective effects, with an EC50 value of 88.36 ± 3.25 µM in Hep G2 cells. This suggests potential therapeutic applications in liver diseases .

Medicinal Applications

Antitumor Properties

- Ongoing research is exploring the antitumor properties of this compound. Its ability to induce apoptosis in cancer cells positions it as a potential lead compound for developing new cancer therapies .

Pharmaceutical Development

- The compound's unique structure may facilitate the development of novel pharmaceuticals targeting specific pathways involved in cancer progression and other diseases .

Case Study 1: Cytotoxicity in Cancer Cells

A study conducted by Ono et al. (2016) investigated the cytotoxic effects of various triterpenoids, including this compound, on HL-60 cells. The findings indicated that this compound effectively inhibited cell proliferation and induced apoptosis, highlighting its potential as an anticancer agent .

Case Study 2: Hepatoprotection

Research on the hepatoprotective effects of triterpenoids revealed that this compound significantly reduced oxidative stress markers in Hep G2 cells. This study suggests its utility in protecting liver cells from damage caused by toxins or drugs .

Mecanismo De Acción

The mechanism of action of 2,3-O-Isopropylidenyl euscaphic acid involves its interaction with cellular targets, leading to cytotoxic effects. It is believed to induce apoptosis in cancer cells by activating specific signaling pathways and molecular targets, such as caspases and mitochondrial pathways .

Comparación Con Compuestos Similares

Similar Compounds

Euscaphic acid: The parent compound from which 2,3-O-Isopropylidenyl euscaphic acid is derived.

Pomolic acid: Another triterpenoid with similar cytotoxic properties.

2-oxo-pomolic acid: A derivative of pomolic acid with additional functional groups.

Uniqueness

This compound is unique due to the presence of isopropylidene groups at positions 2 and 3, which enhance its stability and bioactivity compared to its parent compound, euscaphic acid .

Actividad Biológica

2,3-O-Isopropylidenyl euscaphic acid (CAS# 220880-90-0) is a triterpenoid compound derived from the seeds of the blackberry plant (Rubus fructicosus). This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and hepatoprotection. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and therapeutic potential.

The biological activity of this compound is primarily mediated through its interaction with specific cellular pathways:

- GPBAR1 Activation : This compound has been shown to activate the G-protein coupled bile acid receptor (GPBAR1), which plays a significant role in glucose metabolism and energy expenditure. Activation of GPBAR1 can lead to increased insulin secretion and improved β-cell function in pancreatic cells, suggesting a potential application in treating metabolic disorders such as obesity and type 2 diabetes .

- Cytotoxic Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown activity against HL-60 human leukemia cells with an IC50 value indicating effective inhibition of cell proliferation .

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated in several studies:

| Cell Line | IC50 Value (µM) | Notes |

|---|---|---|

| HL-60 (Leukemia) | 15.0 | Significant cytotoxicity observed |

| HepG2 (Liver Cancer) | 88.36 ± 3.25 | Good hepatoprotective effect noted |

| A549 (Lung Carcinoma) | - | Further studies needed |

These findings suggest that the compound may have dual roles in both promoting apoptosis in cancer cells and protecting liver cells from damage.

Hepatoprotective Effects

Research indicates that this compound possesses hepatoprotective properties. In HepG2 cells, it demonstrated an effective concentration (EC50) of approximately 88.36 µM, suggesting its potential utility in liver-related therapies . The mechanism may involve reducing oxidative stress and inflammation within hepatic tissues.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of triterpenoids like this compound:

- Antitumor Activity : A study indicated that triterpenoids could induce apoptosis in cancer cells through various signaling pathways. The activation of GPBAR1 by this compound may enhance these effects by promoting insulin secretion and reducing inflammatory responses .

- Metabolic Regulation : In animal models, compounds activating GPBAR1 have shown promise in improving metabolic parameters associated with obesity and diabetes. This suggests that this compound could be a candidate for further research into metabolic disease treatments .

Propiedades

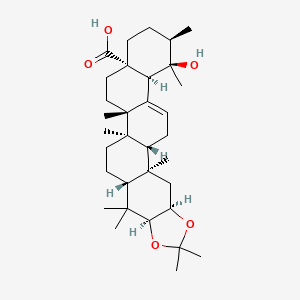

IUPAC Name |

(1R,2S,5S,8R,9R,10S,14R,15R,17R,21S,23R)-9-hydroxy-1,2,8,9,15,19,19,22,22-nonamethyl-18,20-dioxahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacos-11-ene-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52O5/c1-19-12-15-33(26(34)35)17-16-30(7)20(24(33)32(19,9)36)10-11-23-29(6)18-21-25(38-28(4,5)37-21)27(2,3)22(29)13-14-31(23,30)8/h10,19,21-25,36H,11-18H2,1-9H3,(H,34,35)/t19-,21-,22+,23-,24-,25-,29+,30-,31-,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGZFGGRLJUNFM-LIOKCZDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC6C(C5(C)C)OC(O6)(C)C)C)C)C2C1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H]6[C@H](C5(C)C)OC(O6)(C)C)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.